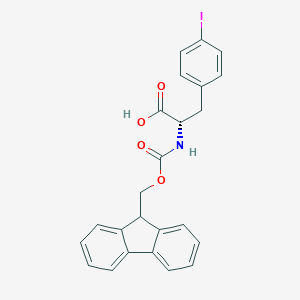

Fmoc-Phe(4-I)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXXTQKKRJNNB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375792 | |

| Record name | Fmoc-4-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82565-68-2 | |

| Record name | Fmoc-4-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-iodo-L-phenylalanine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-4-iodo-L-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in peptide synthesis and drug discovery. Its unique chemical properties, particularly the presence of an iodine atom on the phenyl ring, offer versatile functionalities for advanced biochemical and therapeutic applications. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its role in the development of novel peptides.

Core Properties of Fmoc-4-iodo-L-phenylalanine

Fmoc-4-iodo-L-phenylalanine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is fundamental for its application in solid-phase peptide synthesis (SPPS).[1][2] The iodine atom at the fourth position of the phenyl ring provides a reactive site for various chemical modifications.[1][3]

Table 1: Physicochemical Properties of Fmoc-4-iodo-L-phenylalanine

| Property | Value | References |

| CAS Number | 82565-68-2 | [4][5] |

| Molecular Formula | C₂₄H₂₀INO₄ | [4][5] |

| Molecular Weight | 513.32 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 213-217 °C | [6] |

| Purity | ≥95% (HPLC) | [6] |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. | |

| Storage | 2-8°C | [5] |

Key Applications in Research and Development

The unique structure of Fmoc-4-iodo-L-phenylalanine makes it a valuable tool in several areas of scientific research:

-

Solid-Phase Peptide Synthesis (SPPS): It is a fundamental building block for introducing 4-iodophenylalanine into peptide sequences.[1][2] The Fmoc group provides a temporary protection of the amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[2]

-

Medicinal Chemistry and Drug Development: The incorporation of 4-iodophenylalanine can enhance the biological activity and specificity of peptides.[1] The iodine atom can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of peptide and protein structures.[7]

-

Bioconjugation and Labeling: The iodine atom acts as a versatile chemical handle for post-synthetic modifications.[1][3] This allows for the attachment of various molecules, including fluorescent dyes, radiolabels, and other bioactive moieties.[1][3]

-

Synthesis of Phosphotyrosine Mimetics: Fmoc-4-iodo-L-phenylalanine is a precursor in the synthesis of non-hydrolyzable phosphotyrosine analogs, which are crucial tools for studying signal transduction pathways.[4][8]

-

Radiolabeling for Imaging: The iodine can be exchanged with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to create radiolabeled peptides for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3][9]

Experimental Protocols

Incorporation of Fmoc-4-iodo-L-phenylalanine into a Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-iodophenylalanine residue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-4-iodo-L-phenylalanine

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Shake for 5 minutes. Drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-4-iodo-L-phenylalanine (3 eq.), OxymaPure® (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-4-iodo-L-phenylalanine.

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

This protocol describes the on-resin Suzuki-Miyaura cross-coupling of a peptide containing 4-iodophenylalanine with an arylboronic acid.

Materials:

-

Peptide-resin containing 4-iodophenylalanine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent within a flask equipped with a condenser and under an inert atmosphere.

-

Reagent Addition:

-

Add the arylboronic acid (5-10 eq.).

-

Add the base (5-10 eq.).

-

Add the palladium catalyst (0.1-0.2 eq.).

-

-

Reaction: Heat the mixture at 60-80°C for 12-24 hours with stirring.

-

Washing:

-

Cool the reaction mixture to room temperature.

-

Drain the solvent and wash the resin extensively with DMF, water, DMF, and DCM to remove excess reagents and catalyst.

-

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (steps 7 and 8).

Caption: Key steps for on-resin Suzuki-Miyaura cross-coupling of a 4-iodophenylalanine-containing peptide.

Radiolabeling of a 4-Iodophenylalanine-Containing Peptide

This protocol provides a general method for the radioiodination of a peptide containing 4-iodophenylalanine via isotopic exchange.

Materials:

-

Purified peptide containing 4-iodophenylalanine

-

Radioactive iodine source (e.g., Na[¹²⁵I])

-

Oxidizing agent (e.g., Chloramine-T)

-

Quenching agent (e.g., sodium metabisulfite)

-

Phosphate (B84403) buffer (pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

-

Reaction Setup: In a shielded vial, dissolve the peptide in the phosphate buffer.

-

Radioiodination:

-

Add the Na[¹²⁵I] solution to the peptide solution.

-

Initiate the reaction by adding a fresh solution of Chloramine-T.

-

Allow the reaction to proceed for 1-2 minutes at room temperature.

-

-

Quenching: Stop the reaction by adding an excess of sodium metabisulfite (B1197395) solution.

-

Purification:

-

Purify the radiolabeled peptide from unreacted iodine and other reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Collect fractions and measure the radioactivity to identify the peptide-containing fractions.

-

-

Quality Control: Analyze the purity and specific activity of the radiolabeled peptide using techniques like radio-HPLC.

Caption: General workflow for the radioiodination of a peptide containing 4-iodophenylalanine.

Conclusion

Fmoc-4-iodo-L-phenylalanine is a powerful and versatile building block for the synthesis of complex peptides with tailored properties. Its utility in SPPS, coupled with the reactivity of the iodine atom for post-synthetic modifications, opens up a wide range of possibilities for developing novel therapeutics, diagnostic agents, and research tools. The detailed protocols provided in this guide serve as a starting point for researchers to harness the full potential of this unique amino acid derivative in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Phe(4-I)-OH = 97.0 82565-68-2 [sigmaaldrich.com]

- 6. Fmoc-4-iodo-L-phenylalanine - 5 g [anaspec.com]

- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-I)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine, is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of an iodine atom onto the phenyl ring of phenylalanine offers a versatile handle for a variety of chemical modifications, making it an invaluable tool for creating peptides with unique properties. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their endeavors. The presence of the iodine atom facilitates applications such as radiolabeling for imaging studies and serves as a reactive site for cross-coupling reactions like Suzuki and Heck couplings, allowing for the introduction of diverse functionalities.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.

| Property | Value | Reference |

| CAS Number | 82565-68-2 | [3] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1] |

| Molecular Weight | 513.32 g/mol | |

| Appearance | White to off-white solid/powder | [4] |

| Purity (HPLC) | ≥97.0% to ≥99% | [3][4] |

| Melting Point | 173 - 177 °C | [4] |

| Optical Rotation [α]D | -14° to -16° (c=1 in DMF) | |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the free amino acid, 4-iodo-L-phenylalanine, with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The most common methods employ either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent under basic conditions.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.[5]

-

Dissolution of Amino Acid: Dissolve 4-iodo-L-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl/Fmoc-OSu and byproducts.

-

-

Acidification and Precipitation:

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

-

A white precipitate of the crude this compound will form.

-

-

Isolation of Crude Product:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts, ensuring high purity for subsequent applications in peptide synthesis. The most common method for purification is recrystallization.

Purification Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

A common and effective method for the purification of N-Fmoc-amino acids is recrystallization from an ethanol/water mixture.[6]

-

Solvent Preparation: Prepare a suitable solvent system, for example, a mixture of ethanol and water. The optimal ratio may need to be determined empirically.

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent system until the solid is completely dissolved.

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Crystals should start to form.

-

To maximize the yield, the flask can be placed in an ice bath or refrigerator for a period of time to induce further crystallization.

-

-

Isolation of Pure Product:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent system to remove any remaining impurities.

-

Dry the pure this compound crystals under vacuum.

-

-

Quality Control: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

| Parameter | Typical Value |

| Reaction Yield (Crude) | 80-95% |

| Purity after Recrystallization (HPLC) | ≥97.0% |

| Expected Yield (Pure) | 70-90% |

Applications in Research and Drug Development

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics.[2] The presence of the iodine atom allows for:

-

Radiolabeling: Introduction of radioactive iodine isotopes for use in diagnostic imaging and biodistribution studies.

-

Cross-Coupling Reactions: The iodo group serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of a wide array of phenylalanine analogs with modified side chains.[1]

-

Structural Probes: The heavy iodine atom can be used as a probe in X-ray crystallography to aid in structure determination.

Application Workflow

Caption: Workflow illustrating the use of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a critical reagent for advanced peptide research and drug development. By following the outlined protocols and understanding the key quantitative parameters, researchers can confidently produce high-purity this compound for their synthetic needs. The versatility of the 4-iodo-phenylalanine residue opens up numerous possibilities for creating novel peptides with tailored biological activities and functions.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 6. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

A Technical Guide to Fmoc-Phe(4-I)-OH: Synthesis, Applications, and Experimental Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH), a versatile synthetic amino acid crucial for advancements in peptide-based drug discovery and development. This document details its commercial availability, key chemical properties, and its application in sophisticated peptide synthesis and modification strategies. Furthermore, it offers detailed experimental protocols and visual workflows to aid researchers in its practical implementation.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. The pricing can vary based on purity, quantity, and the supplier.

Table 1: Commercial Suppliers and Pricing for this compound

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 47431 | ≥97.0% | 1 g | $109.00 |

| 5 g | $383.00 | |||

| Aapptec | UFF122 | - | 5 g | $65.00 |

| 25 g | Inquire | |||

| Chem-Impex | 02456 | ≥97% (HPLC) | - | Inquire |

| Alkali Scientific | 47431-1G-F | - | 1 g | Inquire |

Note: Prices are subject to change and may not reflect current market values. Researchers are advised to contact suppliers directly for up-to-date pricing and bulk order inquiries.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82565-68-2 | [1][2][3] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][2][3] |

| Molecular Weight | 513.32 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 200 - 220 °C | [3] |

| Purity | Typically ≥97% by HPLC | [1][3] |

| Solubility | Soluble in DMF and NMP | |

| Storage | 2-8°C | [1][3] |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3][4] The incorporation of the 4-iodo-L-phenylalanine residue into peptide chains offers several strategic advantages for drug discovery and development:

-

Introduction of a Versatile Chemical Handle: The iodine atom on the phenyl ring serves as a versatile handle for post-synthetic modifications.[2][3] This allows for the diversification of peptide libraries through cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2]

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), enabling the use of the resulting peptides in radioimmunoassays, in vivo imaging, and targeted radiotherapy.

-

Probing Protein-Protein Interactions: The unique steric and electronic properties of the iodo-phenyl group can be used to probe the binding pockets of proteins and receptors, providing valuable structure-activity relationship (SAR) data.

-

Enhancing Biological Activity: The introduction of this unnatural amino acid can lead to peptides with improved pharmacological properties, such as increased metabolic stability, enhanced binding affinity, and altered receptor selectivity.[5]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides and subsequent modifications.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a 4-iodo-L-phenylalanine residue using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive, repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

This protocol describes the on-resin Suzuki-Miyaura cross-coupling of a peptide containing a 4-iodo-L-phenylalanine residue with a boronic acid.

Materials:

-

Peptide-resin containing Phe(4-I)

-

Aryl or vinyl boronic acid (3-5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3-5 equivalents)

-

Solvent (e.g., DMF, THF/water, or toluene/water)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent system.

-

Reaction Setup: In a reaction vessel, combine the peptide-resin, boronic acid, palladium catalyst, and base in the solvent.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60°C to 100°C for 2-24 hours, depending on the specific substrates and catalyst used. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Washing: After the reaction is complete, cool the mixture to room temperature and wash the resin extensively with the reaction solvent, followed by water, DMF, and DCM to remove the catalyst and excess reagents.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.

Post-Synthetic Modification: Heck Coupling

This protocol outlines the on-resin Heck coupling of a peptide containing a 4-iodo-L-phenylalanine residue with an alkene.

Materials:

-

Peptide-resin containing Phe(4-I)

-

Alkene (e.g., acrylates, styrenes; 3-5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.1-0.2 equivalents)

-

Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.2-0.4 equivalents)

-

Base (e.g., triethylamine, diisopropylethylamine, 3-5 equivalents)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent.

-

Reaction Setup: In a reaction vessel, combine the peptide-resin, alkene, palladium catalyst, phosphine ligand, and base in the solvent.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-24 hours under an inert atmosphere.

-

Washing: After the reaction, cool the mixture and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it using RP-HPLC.

Visualizing Workflows in Peptide Drug Discovery

The following diagrams, generated using the DOT language, illustrate key workflows in the discovery of bioactive peptides utilizing this compound.

Caption: Workflow for the synthesis and screening of a diversified peptide library using this compound.

Caption: Experimental workflow for using a 4-iodophenylalanine-containing peptide to probe a signaling pathway.

Conclusion

This compound is an invaluable tool for chemists and pharmacologists engaged in peptide research and drug development. Its utility in introducing a versatile chemical handle for post-synthetic modifications, including radiolabeling and the generation of diverse peptide libraries, makes it a cornerstone of modern medicinal chemistry. The detailed protocols and workflows provided in this guide are intended to facilitate the effective application of this powerful building block in the ongoing quest for novel and improved peptide-based therapeutics.

References

- 1. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Protein Interactions Involved in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Storage and Stability of Fmoc-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-I)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine, is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of the unnatural amino acid 4-iodophenylalanine into peptide sequences. The presence of the iodine atom offers a versatile handle for various chemical modifications, including cross-coupling reactions and radio-labeling, making it an invaluable tool in drug discovery and development. Ensuring the purity and stability of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the integrity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₂₀INO₄ |

| Molecular Weight | 513.32 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C[1] |

Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of this compound.

Recommended Storage Conditions: For long-term storage, this compound should be kept in a cool, dry place at temperatures between 2-8°C.[1] It is essential to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the Fmoc group.[2] For solutions of the compound, storage at -20°C for up to one month or -80°C for up to six months is recommended to minimize degradation.[3]

Handling: When handling this compound, standard laboratory safety practices should be followed. This includes the use of personal protective equipment such as gloves, eye shields, and a dust mask to avoid inhalation and contact with the skin. The compound should be handled in a well-ventilated area.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH.

Thermal Stability: Elevated temperatures can lead to the degradation of Fmoc-protected amino acids. While specific data for this compound is not readily available, thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120°C) in solution.[4] Therefore, adherence to the recommended storage temperature of 2-8°C is critical to prevent thermal decomposition.[1]

Light Stability (Photostability): Exposure to light, particularly UV light, can potentially lead to the degradation of the Fmoc group and the iodinated aromatic ring. To mitigate this, it is recommended to store the compound in an opaque or amber container to protect it from light.

Hydrolytic Stability: this compound is susceptible to hydrolysis, especially in the presence of moisture and basic conditions. The Fmoc protecting group is labile to bases, which is the principle of its removal during SPPS.[5] Therefore, it is imperative to store the solid compound in a dry environment and to use anhydrous solvents when preparing solutions for peptide synthesis.

Potential Degradation Pathways: Several degradation pathways can affect the purity of this compound over time. Understanding these pathways is crucial for developing stability-indicating analytical methods.

-

Hydrolysis of the Fmoc Group: This is the most common degradation pathway for Fmoc-protected amino acids, particularly in the presence of moisture and trace basic impurities. This leads to the formation of the free amino acid, 4-iodo-L-phenylalanine, and dibenzofulvene-related byproducts.

-

Deiodination: The carbon-iodine bond on the phenyl ring may be susceptible to cleavage under certain conditions, such as exposure to reducing agents or light, leading to the formation of Fmoc-Phe-OH.

-

Racemization: Although generally stable, prolonged storage under non-optimal conditions or exposure to basic environments could potentially lead to the racemization of the chiral center, resulting in the formation of the D-enantiomer.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves a combination of long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to ensure the separation of compounds with varying polarities. A typical gradient might be 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm and 301 nm to monitor the Fmoc group.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the compound and identify potential degradation products and pathways.[6][7]

Methodology:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-4 hours. Due to the base-lability of the Fmoc group, milder conditions and shorter timeframes are necessary.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 60-80°C for up to one week. Also, heat a solution of the compound at 60°C.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

Following exposure to these stress conditions, the samples are analyzed by the developed stability-indicating HPLC method. The resulting chromatograms are compared to that of an unstressed control sample to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Summary of Stability Data

The following table summarizes the recommended storage conditions and expected stability of this compound. Quantitative stability data from formal studies is not widely published; therefore, the information is based on supplier recommendations and general knowledge of Fmoc-amino acid chemistry.

| Condition | Recommended Storage | Expected Stability | Potential Degradation Products |

| Solid (Long-term) | 2-8°C, dry, dark | Stable for years | Minimal degradation if stored properly |

| Solid (Room Temp) | Not recommended | Gradual degradation over time | Hydrolysis products, racemized product |

| Solution (Short-term) | -20°C | Stable for up to 1 month[3] | Minimal degradation |

| Solution (Long-term) | -80°C | Stable for up to 6 months[3] | Minimal degradation |

| Exposure to Light | Avoid | Potential for photodegradation | Deiodination products, Fmoc-cleavage products |

| Exposure to Humidity | Avoid | Increased rate of hydrolysis | Free 4-iodo-L-phenylalanine |

| Basic Conditions (pH > 8) | Avoid | Rapid cleavage of Fmoc group | Free 4-iodo-L-phenylalanine, dibenzofulvene adducts |

| Acidic Conditions (pH < 4) | Generally stable | Stable | Minimal degradation |

Conclusion

The stability and purity of this compound are critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of 2-8°C in a dry, dark environment, researchers can ensure the long-term integrity of this valuable reagent. For solutions, storage at or below -20°C is recommended. A validated, stability-indicating HPLC method is essential for monitoring the purity of the compound and for conducting forced degradation studies to understand its stability profile comprehensively. This knowledge is crucial for troubleshooting synthetic challenges and ensuring the quality of the final peptide products in research and drug development.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry, enabling the routine construction of complex peptides. At the heart of the most widely adopted SPPS strategy lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base-lability, have established Fmoc-based chemistry as the gold standard for its mild reaction conditions, versatility, and compatibility with a wide range of peptide modifications.[1][2][3] This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc group in SPPS, detailing its mechanism of action, experimental protocols, and the critical considerations for its successful application.

Core Principles of Fmoc-Based SPPS

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[3][] The entire process hinges on a key chemical principle known as orthogonality .[][5] This means that the temporary protecting group on the α-amino group of the incoming amino acid (the Fmoc group) can be removed under conditions that do not affect the permanent, acid-labile protecting groups on the reactive side chains of the amino acids or the linker attaching the peptide to the resin.[1][]

The key advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method include:

-

Milder Deprotection Conditions: The Fmoc group is removed with a weak base, typically piperidine (B6355638), whereas the Boc group requires repeated treatments with strong acid (trifluoroacetic acid, TFA).[1][6] This gentler approach minimizes the degradation of the resin and the peptide chain, and is compatible with sensitive peptide modifications like phosphorylation and glycosylation.[1][7]

-

Simplified Automation: The use of non-corrosive reagents for deprotection makes Fmoc-SPPS highly amenable to automation.[7]

-

Real-time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step by spectrophotometry.[1][8]

The Chemistry of the Fmoc Group: Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate (B1207046) linkage. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[5][8]

The critical step in each cycle of SPPS is the selective removal of the Fmoc group to expose the N-terminal amine for the next coupling reaction. This is achieved through a base-catalyzed β-elimination reaction.[1][]

Mechanism of Fmoc Deprotection

The deprotection process is a two-step mechanism initiated by a mild base, most commonly a secondary amine like piperidine.[9]

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][10]

-

β-Elimination: This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.[1][10]

The highly reactive dibenzofulvene byproduct can undergo undesirable side reactions with the newly deprotected amine.[10] To prevent this, a secondary amine like piperidine is used in excess to act as a scavenger, forming a stable adduct with the DBF.[1][8]

Caption: The base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Each cycle of amino acid addition in Fmoc-SPPS consists of three primary stages: deprotection, activation and coupling, and washing.

Caption: A generalized workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Precise and consistent execution of the SPPS cycle is critical for achieving high-purity peptides. Below are generalized protocols for the key steps in manual Fmoc-SPPS.

Table 1: Reagents and Solutions for Fmoc-SPPS

| Reagent/Solution | Composition | Purpose |

| Deprotection Solution | 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) | Removal of the Nα-Fmoc group |

| Coupling Activator | e.g., HBTU, HATU, HCTU, DIC | Promotes the formation of the amide bond |

| Coupling Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Neutralizes the protonated amine and facilitates coupling |

| Washing Solvent | N,N-Dimethylformamide (DMF) | Removes excess reagents and byproducts |

| Cleavage Cocktail | e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Cleaves the peptide from the resin and removes side-chain protecting groups |

Protocol 1: Standard Fmoc Deprotection

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.

-

Agitate the resin for an initial 2-3 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-20 minutes. The reaction time can vary depending on the amino acid sequence.[10]

-

Drain the solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.

Protocol 2: Amino Acid Coupling with HBTU/DIPEA

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times can be extended for difficult sequences.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[11]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Quantitative Data and Performance Metrics

The efficiency of each step in the SPPS cycle directly impacts the final yield and purity of the peptide.

Table 2: Typical Reaction Conditions and Performance in Fmoc-SPPS

| Parameter | Typical Value/Range | Notes |

| Fmoc Deprotection Time | 5 - 30 minutes | Sequence-dependent; can be slower for sterically hindered amino acids.[10] |

| Coupling Time | 30 minutes - 4 hours | Can be extended for "difficult" couplings. Microwave assistance can significantly shorten times.[12][13] |

| Coupling Efficiency | >99% | Crucial for the synthesis of long peptides. Lower efficiency leads to deletion sequences.[] |

| Reagent Excess | 3-5 fold molar excess | Used to drive reactions to completion.[14] |

| Final Crude Purity | 50-90% | Highly dependent on peptide length, sequence, and synthesis efficiency. |

Common Challenges and Side Reactions in Fmoc-SPPS

While robust, the Fmoc strategy is not without its challenges. Awareness of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, especially when followed by residues like glycine, serine, or asparagine.[7] This can lead to chain termination or the formation of β-aspartyl peptides.[7] The use of optimized protecting groups for Asp or the addition of additives like HOBt to the deprotection solution can mitigate this issue.[15]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent with Proline or Glycine at the C-terminus.[15] Using sterically hindered resins like 2-chlorotrityl chloride can suppress this side reaction.[15]

-

Racemization: Although urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur, particularly with Cysteine and Histidine, depending on the activation method and coupling conditions.[15][16]

-

Aggregation: As the peptide chain elongates, intermolecular aggregation can occur, leading to incomplete coupling and deprotection reactions. This is a major cause of failed syntheses for "difficult sequences."[15] Strategies to overcome aggregation include using specialized solvents, elevated temperatures, or microwave-assisted synthesis.[15]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique combination of stability under coupling conditions and lability to mild bases provides an orthogonal and highly efficient system for the assembly of peptides.[1][] A thorough understanding of the underlying chemistry, adherence to optimized protocols, and an awareness of potential side reactions are paramount for researchers, scientists, and drug development professionals to successfully leverage the power of Fmoc-SPPS in creating high-quality peptides for a vast array of scientific and therapeutic applications.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. americanpeptidesociety.org [americanpeptidesociety.org]

- 12. rsc.org [rsc.org]

- 13. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]

- 14. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

Unnatural Amino Acids in Drug Design: A Technical Guide

Introduction

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded proteinogenic amino acids. Their introduction into drug candidates, particularly peptides and proteins, represents a powerful strategy in medicinal chemistry to overcome the limitations of native biomolecules. By expanding the chemical diversity beyond what is offered by nature, UAAs enable the fine-tuning of pharmacological properties, leading to drugs with enhanced stability, potency, and selectivity. This technical guide provides an in-depth overview of the application of UAAs in drug design, focusing on key methodologies, quantitative data for representative drugs, and the signaling pathways they modulate.

Advantages of Incorporating Unnatural Amino Acids

The use of UAAs in drug discovery offers several distinct advantages:

-

Enhanced Stability: UAAs can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life.

-

Improved Potency and Selectivity: The unique side chains of UAAs can create novel interactions with biological targets, leading to higher binding affinity and greater selectivity.

-

Constrained Conformations: Incorporating UAAs can introduce conformational rigidity into a peptide, locking it into a bioactive shape that is optimal for receptor binding.

-

Novel Functionalities: UAAs can introduce new chemical functionalities, such as photo-crosslinkers or fluorescent probes, to study drug-target interactions.

-

Pharmacokinetic Optimization: The physicochemical properties of a drug can be modulated by UAAs to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Methodologies for UAA Incorporation

There are two primary methods for incorporating UAAs into peptides and proteins: chemical synthesis and biosynthesis through genetic code expansion.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of peptide chemistry and is readily adaptable for the inclusion of UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes a standard cycle for the incorporation of a UAA using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid.

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

3. Amino Acid Coupling:

-

In a separate vessel, activate the carboxyl group of the incoming Fmoc-protected UAA. A common activation method involves using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated UAA solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test. A negative test (no color change) indicates a complete reaction.

4. Capping (Optional):

-

To block any unreacted N-termini and prevent the formation of deletion sequences, the resin can be treated with a capping agent, such as acetic anhydride.

5. Washing:

-

Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

6. Cycle Repetition:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

8. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis: Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins in living cells. This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is evolved to specifically recognize a UAA and charge it onto the orthogonal tRNA, which has been engineered to recognize a nonsense (stop) codon, typically the amber codon (UAG), in the mRNA sequence of the target protein.

Experimental Protocol: UAA Incorporation via Amber Suppression in Mammalian Cells

This protocol outlines the general steps for incorporating a UAA into a protein of interest in a mammalian cell line.

1. Plasmid Construction:

-

Target Protein Plasmid: Introduce an amber (TAG) stop codon at the desired site for UAA incorporation in the gene of the protein of interest using site-directed mutagenesis.

-

Synthetase/tRNA Plasmid: Utilize a plasmid that co-expresses the engineered orthogonal aaRS and the orthogonal amber suppressor tRNA. The choice of aaRS/tRNA pair depends on the specific UAA to be incorporated.

2. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T, CHO) in the appropriate growth medium.

-

Co-transfect the cells with the target protein plasmid and the synthetase/tRNA plasmid using a standard transfection reagent (e.g., Lipofectamine).

3. UAA Supplementation:

-

Supplement the cell culture medium with the desired UAA. The optimal concentration and timing of UAA addition should be determined empirically.

4. Protein Expression and Harvest:

-

Allow the cells to express the protein of interest for 24-72 hours.

-

Harvest the cells and prepare a cell lysate.

5. Protein Purification and Verification:

-

Purify the protein of interest from the cell lysate using an appropriate method (e.g., affinity chromatography if the protein is tagged).

-

Verify the successful incorporation of the UAA using techniques such as Western blotting (to confirm full-length protein expression) and mass spectrometry (to confirm the precise mass of the protein with the incorporated UAA).

Quantitative Data of UAA-Containing Drugs

The incorporation of UAAs has led to the development of several successful drugs. The following tables summarize key quantitative data for some of these drugs.

Table 1: Proteasome Inhibitors

| Drug | Unnatural Amino Acid/Derivative | Target | Cancer Cell Line | IC50 | Ki | Reference |

| Bortezomib (B1684674) | Boronic acid dipeptide | 26S Proteasome | Multiple Myeloma (MM) cell lines | <50 nM | 0.6 nM | |

| B16F10 (Melanoma) | 2.46 nM | |||||

| PC-3 (Prostate) | 20 nM (48h) | |||||

| Carfilzomib (B1684676) | Epoxomicin-derived tetrapeptide | 20S Proteasome (Chymotrypsin-like) | RPMI-8226 (MM) | 10.73 µM (MTT assay) | ||

| MM.1S (MM) | 13.8 nM (proteasome activity) | |||||

| ANBL-6 (MM) | ~10 nM |

Table 2: DPP-4 Inhibitor

| Drug | Unnatural Amino Acid/Derivative | Target | Assay Condition | IC50 | Ki | Reference |

| Sitagliptin (B1680988) | β-amino acid derivative | Dipeptidyl peptidase-4 (DPP-4) | Recombinant human DPP-4 | ~19 nM | ~18 nM | |

| Human plasma DPP-4 | 4.38 nM |

Signaling Pathways and Mechanisms of Action

UAAs contribute to the mechanism of action of drugs by enabling unique interactions with their targets, often leading to the modulation of critical signaling pathways.

Bortezomib and the NF-κB Signaling Pathway

Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. Its mechanism of action was initially thought to be the inhibition of the canonical NF-κB pathway by preventing the degradation of IκBα. However, further studies have shown that bortezomib can, under certain conditions, induce NF-κB activation. Despite this complexity, the disruption of the ubiquitin-proteasome system by bortezomib has profound effects on cancer cell survival.

Carfilzomib and the STAT1/COX-2/iNOS Pathway

Carfilzomib is a second-generation proteasome inhibitor that demonstrates potent activity against multiple myeloma. Studies have shown that carfilzomib induces apoptosis in myeloma cells by inhibiting the STAT1/COX-2/iNOS signaling pathway. This highlights an alternative mechanism through which proteasome inhibition can exert its anti-cancer effects.

Sitagliptin and the Incretin (B1656795) Signaling Pathway

Sitagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.

Conclusion and Future Perspectives

Unnatural amino acids are invaluable tools in modern drug discovery, enabling the creation of therapeutics with superior pharmacological profiles. The ability to precisely modify the structure of peptides and proteins offers a rational approach to overcoming challenges such as poor stability and low bioavailability. As methods for UAA incorporation, both chemical and biosynthetic, continue to advance, we can expect to see a new generation of drugs with novel mechanisms of action and improved therapeutic outcomes. The continued exploration of the vast chemical space offered by UAAs holds immense promise for addressing a wide range of diseases.

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-I)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in the fields of chemistry, biology, and pharmaceutical sciences, enabling the stepwise assembly of amino acids to create peptides. The incorporation of unnatural amino acids, such as Fmoc-Phe(4-I)-OH (N-α-Fmoc-4-iodo-L-phenylalanine), into peptide sequences offers a powerful tool for elucidating biological processes and developing novel therapeutic agents. The iodine atom on the phenylalanine residue serves as a versatile functional handle for a variety of post-synthetic modifications, including Suzuki and Heck cross-coupling reactions, allowing for the introduction of diverse functionalities.[1] Furthermore, the heavy iodine atom can be valuable for crystallographic studies, and its radioisotopes are utilized in medical imaging and radiotherapy.[1]

This document provides a detailed protocol for the incorporation of this compound into a peptide chain using standard Fmoc-based SPPS chemistry. It includes information on recommended coupling reagents, deprotection procedures, and potential challenges, along with a generalized purification protocol.

Data Presentation

The efficiency of the coupling step in SPPS is critical for the overall yield and purity of the final peptide. While specific data for this compound is not extensively published in comparative studies, the following table summarizes the coupling efficiency of various common coupling reagents in the synthesis of a model peptide. This data can serve as a guide for selecting the appropriate reagent for the incorporation of this compound, which, being a derivative of phenylalanine, is not expected to present significant steric hindrance.

Table 1: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

| Coupling Reagent | Base | Activation Time | Coupling Time | Crude Peptide Purity (%) |

| HBTU | DIEA | 1 min | 2 x 20 min | 83.6 |

| HATU | DIEA | 1 min | 2 x 1 min | 82.5 |

| HCTU | DIEA | 1 min | 2 x 20 min | 83.6 |

| PyBOP | DIEA | 1 min | 2 x 20 min | 81.2 |

| DIC/Oxyma | N/A | 1 min | 2 x 20 min | 78.5 |

Data is representative and adapted from a comparative study on a model peptide sequence. Actual purities may vary depending on the specific sequence and reaction conditions.

Experimental Protocols

Materials and Reagents

-

This compound

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638)

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Precipitation/Washing: Cold diethyl ether

Protocol for Incorporating this compound

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Step 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

Step 3: Coupling of this compound

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

-

Add DIEA (2 equivalents relative to the resin loading) to the amino acid solution to activate it. Let the activation proceed for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 4: Chain Elongation

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Step 5: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. A typical gradient is 5% to 65% B over 30 minutes.

-

Detection: UV absorbance at 220 nm.

-

Fractions are collected and analyzed for purity. Pure fractions are pooled and lyophilized to obtain the final peptide product.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for incorporating this compound in SPPS.

Conceptual Signaling Pathway Application

Peptides containing 4-iodophenylalanine can be valuable tools for studying cellular signaling pathways, such as those mediated by protein kinases. The iodine atom can serve as a probe for structural studies of kinase-peptide interactions or be used for crosslinking experiments to identify binding partners.

Caption: Conceptual kinase signaling pathway with a peptide substrate.

References

On-Resin Suzuki-Miyaura Coupling of Peptides Containing 4-Iodophenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin Suzuki-Miyaura cross-coupling reaction on peptides containing the non-canonical amino acid 4-iodophenylalanine. This powerful technique allows for the site-specific modification of peptides on a solid support, enabling the synthesis of diverse peptide libraries with modified aromatic side chains for applications in drug discovery, chemical biology, and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and robust method for the formation of carbon-carbon bonds.[1][2][3][4] When applied to peptides synthesized on a solid phase, it offers a powerful tool for late-stage functionalization, allowing for the introduction of a wide array of aryl and heteroaryl moieties. The incorporation of 4-iodophenylalanine into a peptide sequence via standard solid-phase peptide synthesis (SPPS) provides a chemically orthogonal handle for subsequent palladium-catalyzed cross-coupling with various boronic acids.[1] This on-resin approach simplifies purification, as excess reagents and byproducts can be easily washed away, and allows for the direct modification of protected peptides before cleavage from the resin.[5]

Experimental Overview

The overall workflow for the on-resin Suzuki-Miyaura coupling of a peptide containing 4-iodophenylalanine involves three main stages:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support (resin) using standard Fmoc-based chemistry, incorporating Fmoc-4-iodophenylalanine-OH at the desired position.

-

On-Resin Suzuki-Miyaura Coupling: The resin-bound peptide is subjected to the palladium-catalyzed cross-coupling reaction with a boronic acid.

-

Cleavage and Purification: The modified peptide is cleaved from the resin, and the final product is purified and analyzed.

References

- 1. mdpi.com [mdpi.com]

- 2. Effectiveness of the suzuki-miyaura cross-coupling reaction for solid-phase peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides. | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

Application Note: On-Resin Sonogashira Cross-Coupling for the Site-Specific Modification of Iodinated Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug discovery and chemical biology. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, has emerged as a versatile tool for the post-synthetic modification of peptides directly on the solid-phase support. This on-resin approach offers significant advantages, including the ability to introduce a wide range of functionalities with high efficiency and site-selectivity, while simplifying purification by washing away excess reagents and byproducts.

This application note provides detailed protocols for the on-resin modification of peptides containing iodinated residues, specifically focusing on the iodination of tyrosine and the subsequent Sonogashira cross-coupling with various terminal alkynes. The methodologies described herein are applicable to the development of novel peptide-based therapeutics, diagnostic agents, and research tools.

Core Principles

The workflow involves two key on-resin steps:

-

Iodination of Phenolic Side Chains: A susceptible amino acid residue within the resin-bound peptide, typically tyrosine, is first iodinated to introduce the necessary aryl halide handle for the subsequent cross-coupling reaction.

-

Palladium-Catalyzed Sonogashira Cross-Coupling: The iodinated peptide on the resin is then reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This step forms a stable carbon-carbon bond, tethering the alkyne-containing molecule to the peptide.

This two-step sequence allows for the late-stage functionalization of peptides, enabling the rapid generation of peptide libraries with diverse modifications from a single, common peptide precursor.[1][2][3]

Experimental Workflows

The following diagrams illustrate the key experimental processes for the on-resin modification of peptides via iodination and Sonogashira cross-coupling.

Caption: On-Resin Peptide Iodination Workflow.

Caption: On-Resin Sonogashira Cross-Coupling Workflow.

Data Presentation

The following tables summarize quantitative data for on-resin Sonogashira cross-coupling reactions under various conditions, as reported in the literature.

Table 1: Optimization of On-Resin Sonogashira Coupling Conditions for a Model Peptide

| Entry | Palladium Catalyst | Copper(I) Source | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | CuI | DIEA | DMF | 16 | ~95 |

| 2 | PdCl₂(PPh₃)₂ | CuI | DIEA | DMF | 16 | ~90 |

| 3 | Pd(OAc)₂/TPPTS | CuI | DIEA | DMF/H₂O | 1 | ~85 |

| 4 | Pd(PPh₃)₄ | None | DIEA | DMF | 16 | <10 |

Yields are approximate and based on HPLC analysis of the crude peptide after cleavage. The model peptide used was a derivative of Leu-enkephalin containing p-iodo-phenylalanine.

Table 2: On-Resin Sonogashira Coupling with Various Terminal Alkynes

| Entry | Iodinated Peptide | Terminal Alkyne | Product | Yield (%) |

| 1 | Resin-Tyr(I)-Gly-Phe-Leu | Phenylacetylene | Resin-Tyr(phenylethynyl)-Gly-Phe-Leu | >90 |

| 2 | Resin-Tyr(I)-Gly-Phe-Leu | 1-Octyne | Resin-Tyr(octynyl)-Gly-Phe-Leu | >90 |

| 3 | Resin-Tyr(I)-Gly-Phe-Leu | Propargyl alcohol | Resin-Tyr(3-hydroxy-1-propynyl)-Gly-Phe-Leu | ~85 |

| 4 | Resin-Tyr(I)-Gly-Phe-Leu | Ethynylferrocene | Resin-Tyr(ferrocenylethynyl)-Gly-Phe-Leu | Good |

Yields are based on qualitative and quantitative analysis from various sources and may vary depending on the specific peptide sequence and reaction conditions.[1][2]

Experimental Protocols

Protocol 1: On-Resin Iodination of Tyrosine-Containing Peptides

This protocol is adapted for the iodination of a tyrosine residue within a peptide synthesized on a solid support.

Materials:

-

Resin-bound peptide containing at least one tyrosine residue

-

Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Reagent Preparation: In a separate vial, dissolve thallium(III) trifluoroacetate (1.5 eq. per tyrosine residue) and iodine (1.5 eq. per tyrosine residue) in a minimal amount of DMF.

-

Iodination Reaction: Drain the DMF from the swollen resin. Add the solution of Tl(TFA)₃ and I₂ to the resin. Gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

-

Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts.

-

Drying: Dry the resin under vacuum. The iodinated peptide-resin is now ready for the Sonogashira cross-coupling reaction.

Protocol 2: On-Resin Sonogashira Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a terminal alkyne to an iodinated peptide on a solid support.

Materials:

-

Iodinated peptide-resin (from Protocol 1)

-

Terminal alkyne (5-10 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 eq.)

-

Copper(I) iodide (CuI) (0.4-1.0 eq.)

-

N,N-Diisopropylethylamine (DIEA) (10-20 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Resin Swelling: Swell the iodinated peptide-resin in anhydrous DMF for 30-60 minutes under an inert atmosphere.

-

Reagent Addition: To the swollen resin, add the terminal alkyne, CuI, and DIEA. Gently agitate the mixture for 10-15 minutes.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction vessel.

-

Coupling Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours under an inert atmosphere. The reaction mixture will typically turn dark.

-

Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove the catalyst, excess reagents, and byproducts.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.[1][4][5]

Applications in Drug Discovery and Development

The on-resin Sonogashira coupling of iodinated peptides has found numerous applications in the pharmaceutical and biotechnology sectors:

-